molecular formula C25H23NO5 B2657026 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid CAS No. 1821774-68-8

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid

Cat. No. B2657026
CAS RN: 1821774-68-8
M. Wt: 417.461
InChI Key: DFSBFNQOGULCOD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid” is a compound with the molecular formula C23H24N2O6 . It is related to the family of fluoren-9-ylmethoxycarbonyl (Fmoc) compounds, which are commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc amino acid derivatives, such as the compound , typically starts from the corresponding protected amino acid and sodium azide (NaN3). The process involves the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting products are usually crystalline solids that are stable at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an amino group, and a phenoxybutanoic acid group . The Fmoc group is a common protecting group used in peptide synthesis, and it can be removed under mild basic conditions .


Chemical Reactions Analysis

As an Fmoc-protected amino acid derivative, this compound can participate in peptide coupling reactions. The Fmoc group can be removed under mild basic conditions to reveal the free amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond .


Physical And Chemical Properties Analysis

The compound is a crystalline solid at room temperature . Its molecular formula is C23H24N2O6, and it has an average mass of 424.447 Da and a monoisotopic mass of 424.163422 Da .

Scientific Research Applications

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSBFNQOGULCOD-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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